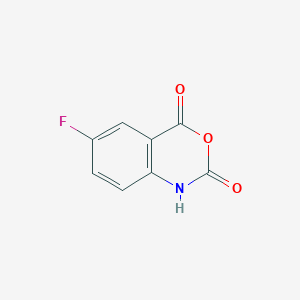

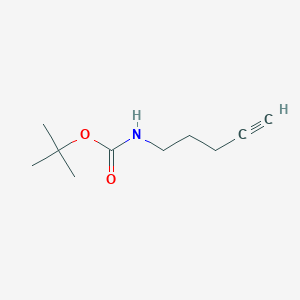

N-(2-(1,3-Dioxoisoindolin-2-yl)ethoxy)benzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

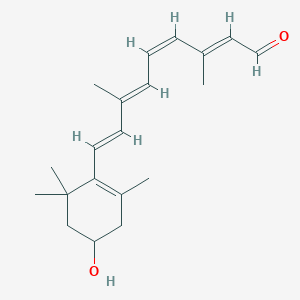

N-(2-(1,3-Dioxoisoindolin-2-yl)ethoxy)benzamide is a compound that can be associated with a class of substances derived from 2-oxoindoline, which is a core structure known for its presence in biologically active compounds such as tryptophan, serotonin, and various natural alkaloids and synthetic drugs like indomethacin and dimecarbin . The interest in such derivatives is due to their potential pharmacological activities, which may include prokinetic, antiemetic, anticancer, and cardiac electrophysiological effects .

Synthesis Analysis

The synthesis of N-(2-(1,3-Dioxoisoindolin-2-yl)ethoxy)benzamide derivatives involves structural modifications of known compounds to enhance their pharmacological profile. For instance, derivatives of metoclopramide have been synthesized to create new gastrointestinal prokinetic agents . Similarly, incorporating amino acid esters into the core structure of 2-oxoindoline derivatives has been explored to search for active and harmless medicines . These syntheses often involve multi-step reactions, confirmed by techniques such as IR and NMR spectroscopy .

Molecular Structure Analysis

The molecular structure of N-(2-(1,3-Dioxoisoindolin-2-yl)ethoxy)benzamide derivatives is confirmed using spectroscopic methods. For example, in the case of N-[2-(benzoylamino)(1-R-2-oxoindolin-3-ylidene)acetyl]amino acids ethyl esters, 1H NMR spectroscopy reveals specific chemical shifts that confirm the presence of the ethoxy group and the methylene group of the amino acid residue . Similarly, the structure of N-substituted benzamide derivatives is confirmed using 1H and 13C NMR and mass spectral data .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these derivatives often include 1,3-dipolar cycloaddition, rearrangement, and electrophilic iododestannylation for radiolabeling . These reactions are designed to introduce specific functional groups that confer the desired biological activity and allow for further pharmacological evaluation.

Physical and Chemical Properties Analysis

The physical and chemical properties of N-(2-(1,3-Dioxoisoindolin-2-yl)ethoxy)benzamide derivatives are studied to understand their pharmacokinetic profiles and potential as drugs. For example, the solubility, stability, and reactivity of these compounds are important for their in vivo efficacy and safety. The introduction of various substituents, such as methoxy, nitro, or imidazolyl groups, can significantly alter these properties and, consequently, the pharmacological activity .

科学的研究の応用

Amyloid Imaging in Alzheimer's Disease

Research on amyloid imaging ligands, such as [18F]FDDNP and [11C]PIB, for in vivo measurement of amyloid in the brain of patients with Alzheimer's disease, showcases the application of complex compounds in medical diagnostics. These studies highlight the potential of specific compounds in facilitating early detection and understanding the pathophysiological mechanisms of neurodegenerative diseases (Nordberg, 2007).

Pharmacological Characterization of Dopamine Antagonists

Eticlopride, a substituted benzamide analog, demonstrates the role of chemical compounds in understanding central dopamine receptor function and their impact on behavior and antipsychotic activity. This underscores the significance of benzamide derivatives in neuroscience and pharmacological research (Martelle & Nader, 2008).

Supramolecular Chemistry

Benzene-1,3,5-tricarboxamide derivatives represent a class of compounds with diverse applications in nanotechnology, polymer processing, and biomedical applications. Their ability to self-assemble into nanometer-sized structures highlights the importance of specific chemical scaffolds in advancing material science and engineering (Cantekin, de Greef, & Palmans, 2012).

Antimicrobial Properties of Benzofuran Derivatives

Benzofuran and its derivatives have been identified as promising structures for antimicrobial agents, showcasing the relevance of specific chemical scaffolds in the development of new therapeutic agents to combat microbial resistance. This area of research points towards the potential of N-(2-(1,3-Dioxoisoindolin-2-yl)ethoxy)benzamide and similar compounds in antimicrobial therapy (Hiremathad et al., 2015).

将来の方向性

特性

IUPAC Name |

N-[2-(1,3-dioxoisoindol-2-yl)ethoxy]benzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14N2O4/c20-15(12-6-2-1-3-7-12)18-23-11-10-19-16(21)13-8-4-5-9-14(13)17(19)22/h1-9H,10-11H2,(H,18,20) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCLPNOYGLSPTBS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NOCCN2C(=O)C3=CC=CC=C3C2=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14N2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-(1,3-Dioxoisoindolin-2-yl)ethoxy)benzamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(4-Chlorophenyl)-3-azabicyclo[3.1.0]hexane Hydrochloride](/img/structure/B128499.png)

![3-Phenylpropionic acid, 5-methoxy-2-[2,3-dimethoxyphenyl]-](/img/structure/B128500.png)

![(E)-But-2-enedioic acid;N-[2-hydroxy-5-[1-hydroxy-2-[1-(4-methoxyphenyl)propan-2-ylamino]ethyl]phenyl]formamide](/img/structure/B128515.png)